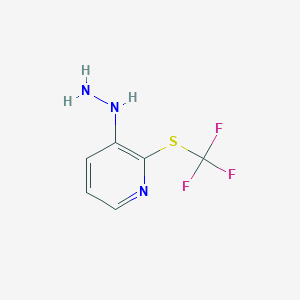

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine

Description

Properties

IUPAC Name |

[2-(trifluoromethylsulfanyl)pyridin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3S/c7-6(8,9)13-5-4(12-10)2-1-3-11-5/h1-3,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDKHHGGSKCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine typically involves the introduction of the trifluoromethylsulfanyl group to a pyridine derivative, followed by the formation of the hydrazine moiety. One common method involves the reaction of 2-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base to yield 2-(trifluoromethylsulfanyl)pyridine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridine ring or the hydrazine moiety.

Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridine derivatives and hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design has been shown to enhance the pharmacological properties of compounds. The compound (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is particularly relevant in this context:

- Antimicrobial Activity : Research indicates that fluorinated hydrazines exhibit significant antibacterial properties. For instance, studies have demonstrated that related fluorinated imines and hydrazones show moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The introduction of the trifluoromethylsulfanyl group may further enhance these properties due to its electron-withdrawing effects.

- Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes, which can be crucial in treating diseases such as diabetes and obesity. Its structural similarity to other known inhibitors suggests potential effectiveness in modulating enzyme activity .

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry:

- Peptidomimetics : The synthesis of peptidomimetics utilizing this compound has been explored. These compounds can mimic natural peptides, providing a pathway for developing novel therapeutics with improved stability and bioavailability .

- Catalysis : Trifluoromethyl groups are known to influence reactivity patterns in organic reactions. This compound can be utilized as a catalyst or additive in various reactions, such as cycloaddition and condensation reactions, enhancing the efficiency of synthetic processes .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The compound can be integrated into polymer matrices to impart desirable characteristics such as increased thermal stability and chemical resistance. Its role as an additive can improve the mechanical properties of polymers used in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethylsulfanyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridinyl Hydrazine Derivatives

- 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-3-ylmethylene)hydrazine (17): Exhibits antioxidant activity and selective inhibition of human monoamine oxidase B (hMAO-B), a target for neurodegenerative diseases. Its pyridinyl hydrazine core is critical for binding to the enzyme’s active site .

- 17α-Substituted Estradiol-Pyridin-2-yl Hydrazine Conjugates : Used in radiopharmaceuticals for breast cancer imaging. The hydrazine moiety enables coordination with Re(I)/Tc(I) complexes, achieving high estrogen receptor binding affinity. The pyridine-hydrazine linkage is structurally analogous to (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine but lacks the -SCF₃ group .

Thiazolyl and Triazolyl Hydrazines

- Compound 16 (1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine) : Demonstrates dual antioxidant and hMAO-B inhibitory activity. The thiazole ring enhances stability compared to purely pyridine-based derivatives .

- 2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide : Features a sulfanyl group linked to triazole and pyridine, similar to the -SCF₃ group in the target compound. Such derivatives are explored for antimicrobial and anticancer properties .

Functional Performance Comparison

Corrosion Inhibition

Hydrazine derivatives like DHMeT (dihydrazino-methoxy-1,3,5-triazine) exhibit 95–97% corrosion inhibition at 250 ppm due to electrostatic interactions with metal surfaces. The hydrazine group’s protonation enhances adsorption, while methoxy groups aid film formation.

Table 1: Corrosion Inhibition Efficiency of Hydrazine Derivatives

| Compound | Inhibition (%) at 250 ppm | Key Functional Groups |

|---|---|---|

| DHMeT | 97.8 | Dihydrazino, methoxy |

| TH3 | 97.8 | Trihydrazino |

| Target Compound* | N/A | -SCF₃, hydrazine |

*Predicted based on structural analogs.

Antimicrobial Activity

- Hydrazine Precursor 9 : Active against Staphylococcus aureus (MIC = 25 μg/mL). The hydrazine moiety alone shows moderate activity, but hybridization with triazoles or pyridines enhances potency .

- 3-(2'-Heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-ones : Synthesized using hydrazine hydrate, these derivatives exhibit antimicrobial activity comparable to tetracycline. Substituents on the hydrazine group influence spectrum and efficacy .

Biological Activity

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₆F₃N₃S. The presence of trifluoromethyl and hydrazine groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes. The hydrazine moiety can act as a nucleophile, allowing it to participate in biochemical reactions that may inhibit or modulate enzyme activity. The trifluoromethylsulfanyl group enhances the compound's lipophilicity and stability, potentially influencing its pharmacokinetic properties.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design. For instance, hydrazine derivatives are known to affect enzyme pathways involved in various diseases.

- Interaction with Biological Targets : Its unique functional groups allow it to interact with proteins and nucleic acids, potentially leading to therapeutic effects.

Antimicrobial Activity

Hydrazine derivatives, including this compound, have shown a broad spectrum of antimicrobial activities. Research indicates that compounds in this class can exhibit significant antibacterial effects against various pathogens.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazone A | Staphylococcus aureus | 19.32 µM |

| Hydrazone B | Escherichia coli | 26.43 µM |

This table illustrates the effectiveness of hydrazine derivatives compared to standard antibiotics.

Anticancer Potential

Studies have indicated that hydrazine derivatives may possess anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 4 - 17 |

| MDA-MB-231 | 6.7 |

These values suggest a promising avenue for developing new anticancer agents based on the hydrazine scaffold.

Synthesis and Case Studies

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazines under controlled conditions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.

Case Study: Synthesis and Evaluation

A recent study synthesized several fluorinated hydrazines, including this compound, exploring their biological activities. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, revealing significant bioactivity that warrants further investigation into their mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine, and how can reaction conditions be tailored to improve yield and purity?

- Methodology :

- Step 1 : Start with a pyridine derivative functionalized at the 3-position. For example, 3-hydrazino-pyridine derivatives can be synthesized via refluxing hydrazine hydrate with precursors like ethoxycarbonyl-substituted pyridines in ethanol (as demonstrated in analogous sulfanylpyridine syntheses) .

- Step 2 : Introduce the trifluoromethylsulfanyl group via nucleophilic substitution or coupling reactions. Use catalysts like Cu(I) or Pd(0) for C–S bond formation under inert atmospheres.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC or TLC.

- Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group incorporation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC for hydrazine NH2 and pyridine protons.

- IR : Confirm N–H stretches (~3300 cm<sup>−1</sup>) and C–S vibrations (~650 cm<sup>−1</sup>).

- Crystallography :

- Grow single crystals via slow evaporation in ethanol/water.

- Use SHELXL for structure refinement, leveraging Hirshfeld surface analysis to resolve disorder in the trifluoromethyl group .

- Validation : Cross-check experimental XRD bond lengths/angles with DFT-calculated values .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic ring formation or coupling reactions?

- Methodology :

- Mechanistic Probes :

- Use isotopic labeling (<sup>15</sup>N hydrazine) to track nitrogen incorporation in products via mass spectrometry.

- Perform kinetic studies under varying temperatures/pH to identify rate-determining steps.

- Computational Modeling :

- Optimize transition states using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare activation energies for competing pathways (e.g., nucleophilic vs. radical mechanisms) .

- Case Study : In analogous hydrazine derivatives, intramolecular cyclization to form triazoles was favored under acidic conditions .

Q. How should contradictions in biological activity data for hydrazine derivatives be addressed?

- Methodology :

- Data Harmonization :

- Standardize assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values for antimicrobial activity may arise from variations in bacterial strains .

- Use multivariate analysis (PCA or clustering) to identify outliers or confounding variables.

- Structure-Activity Relationships (SAR) :

- Compare substituent effects (e.g., electron-withdrawing CF3 vs. electron-donating CH3) on bioactivity.

- Validate hypotheses via synthesis of analogs (e.g., replacing CF3S with CH3S) and retesting .

Q. What advanced derivatization strategies can enhance this compound’s utility in chemical biology or materials science?

- Methodology :

- Glycopeptide Enrichment :

- Functionalize the hydrazine group to react with carbonyl moieties in glycoproteins. Use mild acidic conditions (pH 4–5) to form stable hydrazones without denaturing proteins .

- Coordination Chemistry :

- Synthesize metal complexes (e.g., Co(II), Ni(II)) by reacting the hydrazine moiety with metal salts. Characterize via UV-Vis (d-d transitions) and EPR to confirm geometry .

Data Analysis and Validation

Q. How can crystallographic data for this compound be validated to resolve disorder or twinning issues?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.